Bicyclo[6.1.0]nonane
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Overview
Description
Bicyclo[610]nonane is a bicyclic hydrocarbon with the molecular formula C₉H₁₆ It is characterized by a unique structure where two rings share a common carbon atom, forming a rigid and strained system
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[6.1.0]nonane can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 1,5-cyclooctadiene with a suitable reagent can lead to the formation of this compound. The reaction conditions typically involve the use of a catalyst and controlled temperature to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application of the compound .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[6.1.0]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Substitution reactions can occur at specific positions on the bicyclic structure, often facilitated by suitable reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alkanes or alcohols .
Scientific Research Applications
Bicyclo[6.1.0]nonane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which bicyclo[6.1.0]nonane exerts its effects depends on its specific application. In bioorthogonal chemistry, for example, the compound undergoes strain-promoted azide-alkyne cycloaddition reactions, which are highly selective and efficient. This reaction involves the interaction of the strained alkyne in this compound with an azide group, forming a stable triazole product .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic hydrocarbon with a different ring structure.
Bicyclo[4.3.0]nonane: A compound with a similar bicyclic framework but different connectivity of carbon atoms.
Uniqueness
Bicyclo[6.1.0]nonane is unique due to its specific ring strain and structural properties, which make it particularly useful in bioorthogonal chemistry and as a model compound for studying reaction mechanisms. Its strained structure allows for highly selective reactions that are not easily achievable with other compounds .
Properties
CAS No. |
286-60-2 |
---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
bicyclo[6.1.0]nonane |
InChI |
InChI=1S/C9H16/c1-2-4-6-9-7-8(9)5-3-1/h8-9H,1-7H2 |
InChI Key |
FYECUAIUGWFPJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2CC2CC1 |
Origin of Product |
United States |
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